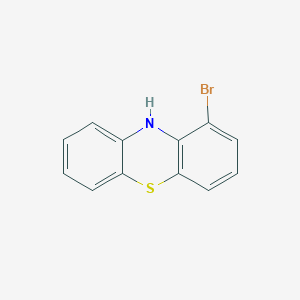
1-bromo-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-10H-phenothiazine is a chemical compound with the molecular formula C12H8BrNS It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
Métodos De Preparación
1-Bromo-10H-phenothiazine can be synthesized through several synthetic routes. One common method involves the bromination of phenothiazine. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenothiazine ring.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
1-Bromo-10H-phenothiazine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : This compound can be oxidized to form sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used in these reactions.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of phenothiazine derivatives with different functional groups. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-10H-phenothiazine has a wide range of scientific research applications:
-
Chemistry: : It is used as a building block for the synthesis of more complex phenothiazine derivatives. These derivatives are studied for their electronic and photophysical properties, making them valuable in the development of organic electronic materials and dyes.
-
Biology: : Phenothiazine derivatives, including this compound, have been investigated for their potential biological activities. They exhibit antimicrobial, antitumor, and antioxidant properties, making them candidates for drug development and therapeutic applications.
-
Medicine: : In medicinal chemistry, phenothiazine derivatives are explored for their potential as antipsychotic and anti-inflammatory agents. The unique structure of this compound allows for the modification of its chemical properties to enhance its pharmacological effects.
-
Industry: : This compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-bromo-10H-phenothiazine is primarily related to its ability to interact with biological molecules and cellular pathways. The bromine atom in its structure can participate in halogen bonding, which influences its binding affinity to target molecules. Additionally, the phenothiazine core can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Molecular targets of this compound include enzymes, receptors, and DNA. Its interactions with these targets can modulate various biological processes, such as cell proliferation, apoptosis, and oxidative stress response.
Comparación Con Compuestos Similares
1-Bromo-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
-
Phenothiazine: : The parent compound, which lacks the bromine substituent. It is widely used in the synthesis of various derivatives with diverse applications.
-
10H-Phenothiazine-3-carbaldehyde: : A derivative with an aldehyde functional group, used in the synthesis of Schiff bases and other organic compounds.
-
10H-Phenothiazine-2-sulfonic acid: : A sulfonic acid derivative with applications in dye synthesis and as a reagent in chemical reactions.
The uniqueness of this compound lies in its bromine substituent, which imparts distinct reactivity and properties compared to other phenothiazine derivatives. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H8BrNS |
|---|---|
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
1-bromo-10H-phenothiazine |
InChI |
InChI=1S/C12H8BrNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |
Clave InChI |
SHBFKQWDAUMRON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)

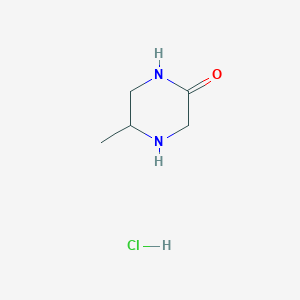
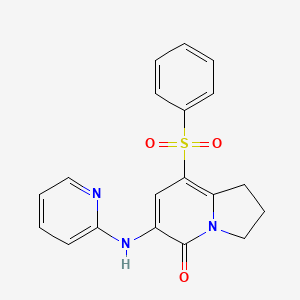
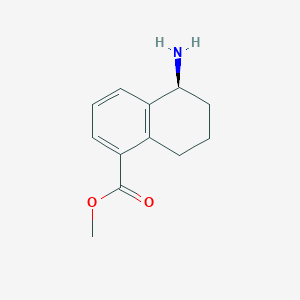



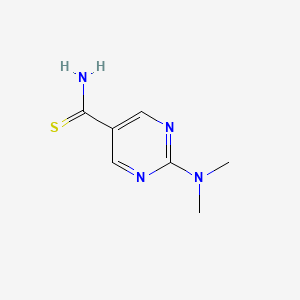



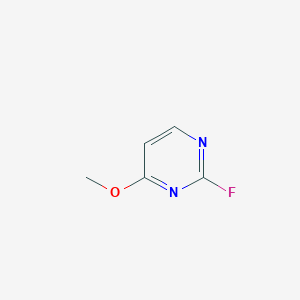
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
